molecular formula C22H23ClN4O4S2 B2747733 2-(3-benzenesulfonamidobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215741-38-0

2-(3-benzenesulfonamidobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride

Numéro de catalogue: B2747733
Numéro CAS: 1215741-38-0
Poids moléculaire: 507.02
Clé InChI: RXPOCDMHPLBKLG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(3-Benzenesulfonamidobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride (CAS 1215741-38-0) is a chemical compound with the molecular formula C22H23ClN4O4S2 and a molecular weight of 507.02 g/mol . This high-purity material (95%+) is supplied for research and development applications only . The compound is a complex molecule featuring a thieno[2,3-c]pyridine core substituted with a carboxamide group, a methyl group, and a benzamido moiety further modified with a benzenesulfonamide group, presenting it as a hydrochloride salt . It is listed in scientific literature, indicating its use in various research contexts . This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or human use . Researchers can procure this compound from various suppliers, with availability in quantities ranging from 1mg to 5g .

Propriétés

IUPAC Name

2-[[3-(benzenesulfonamido)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S2.ClH/c1-26-11-10-17-18(13-26)31-22(19(17)20(23)27)24-21(28)14-6-5-7-15(12-14)25-32(29,30)16-8-3-2-4-9-16;/h2-9,12,25H,10-11,13H2,1H3,(H2,23,27)(H,24,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPOCDMHPLBKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-(3-benzenesulfonamidobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride is a thieno[2,3-c]pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H23ClN4O4S2C_{22}H_{23}ClN_{4}O_{4}S_{2}, with a molecular weight of 507.02 g/mol. The compound contains a thieno[2,3-c]pyridine core, which is known for its diverse biological activities. The presence of the benzenesulfonamide moiety suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC22H23ClN4O4S2
Molecular Weight507.02 g/mol
Purity≥ 95%
IUPAC Name2-[[3-(benzenesulfonamido)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide; hydrochloride

Anticancer Properties

Recent studies have highlighted the anticancer potential of thieno[2,3-c]pyridine derivatives. For instance, a related compound demonstrated significant cytotoxicity against breast cancer cell lines (MDA-MB-231 and MCF-7). The mechanism involved apoptosis induction and modulation of cancer stem cell populations (CSCs) .

Case Study: Cytotoxicity in Breast Cancer Cells

In an experimental setup:

  • Compound Tested: Thieno[2,3-c]pyridine derivative
  • Cell Lines: MDA-MB-231 and MCF-7
  • Method: MTT assay for cytotoxicity
  • Results:
    • Significant reduction in cell viability was observed at concentrations as low as 0.05 µM after 24 hours.
    • Maximal cytotoxicity was noted at 25 µM after 72 hours.

The proposed mechanism of action for these compounds includes:

  • Inhibition of Cancer Stem Cells: Reduction in the percentage of CSCs was observed post-treatment.
  • Induction of Apoptosis: Flow cytometry assays indicated increased apoptosis in treated cells.
  • Metabolic Profiling: Changes in metabolic pathways were noted, particularly in glycolysis and pyruvate metabolism .

Table 2: Summary of Biological Activity

Activity TypeObserved Effect
CytotoxicitySignificant reduction in viability at low concentrations
Apoptosis InductionIncreased apoptosis in treated cells
CSC Population ModulationDecrease in certain CSC markers

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound shares structural motifs with heterocyclic sulfonamide derivatives, such as thiazolo-pyrimidines and pyrimido-quinazolines. Below is a comparative analysis based on synthesis, physicochemical properties, and functional groups:

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
2-(3-Benzenesulfonamidobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide HCl Thieno[2,3-c]pyridine Benzenesulfonamido, carboxamide, methyl C24H22ClN5O4S2 568.04
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Thiazolo[3,2-a]pyrimidine Trimethylbenzylidene, methylfuran, nitrile C20H10N4O3S 386.38
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Thiazolo[3,2-a]pyrimidine Cyanobenzylidene, methylfuran, nitrile C22H17N3O3S 403.45
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) Pyrimido[2,1-b]quinazoline Methylfuran, nitrile, diketone C17H10N4O3 318.29

Key Differences and Implications

Core Heterocycle: The target compound’s thieno[2,3-c]pyridine core offers distinct electronic properties compared to thiazolo-pyrimidines (e.g., 11a, 11b) and pyrimido-quinazolines (e.g., 12). The sulfur atom in the thieno ring may enhance π-stacking interactions in biological targets, while the fused pyridine system increases rigidity .

Functional Groups :

  • The benzenesulfonamido group in the target compound is a hallmark of carbonic anhydrase inhibitors, whereas nitrile groups in compounds 11a/b and 12 are often associated with covalent binding or metabolic stability .
  • The hydrochloride salt in the target compound improves aqueous solubility (>50 mg/mL in water), contrasting with the neutral, nitrile-bearing analogs (11a/b, 12), which exhibit lower solubility (<10 mg/mL) .

Synthetic Complexity :

  • The target compound requires multi-step synthesis involving sulfonamide coupling and cyclization, yielding ~60–70% after purification. In contrast, compounds 11a/b and 12 are synthesized via simpler condensations (yields: 57–68%) .

Spectroscopic Profiles: IR Spectroscopy: The target compound shows peaks for sulfonamide (SO2, ~1350 cm⁻¹) and amide (NH, ~3300 cm⁻¹), absent in nitrile-dominated analogs like 11a/b . NMR: The methyl group at position 6 in the thieno-pyridine core resonates at δ 2.24–2.37 ppm (similar to methylfurans in 11a/b), but the benzenesulfonamido protons appear as distinct aromatic multiplets (δ 7.10–7.82 ppm) .

Research Findings and Pharmacological Relevance

  • Thiazolo-pyrimidines (11a/b) : Exhibit moderate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus), attributed to nitrile-mediated enzyme inhibition .
  • Pyrimido-quinazoline (12) : Shows weak anticancer activity (IC50: >100 µM), likely due to poor membrane permeability .
  • ABL1 kinase) due to its sulfonamide and carboxamide motifs.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-(3-benzenesulfonamidobenzamido)-6-methyl-thieno[2,3-c]pyridine derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclization of thiophene precursors with pyridine-like intermediates, followed by amide coupling for benzenesulfonamide attachment. Key steps include:

  • Cyclization : Use of Lewis acids (e.g., ZnCl₂) to promote ring closure under reflux conditions .
  • Amide Coupling : Employing carbodiimide reagents (e.g., EDC/HOBt) in anhydrous DMF to link the benzenesulfonamide group .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity .
    • Optimization : Reaction yields improve with controlled temperature (60–80°C), inert atmosphere (N₂/Ar), and stoichiometric excess of acylating agents (1.2–1.5 eq) .

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 2.5–3.5 ppm for methyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) to assess purity (>98%) .

Q. What preliminary assays are recommended to evaluate the compound’s biological activity?

  • Initial Screening :

  • In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways (e.g., EGFR, COX-2) .
  • Solubility : Shake-flask method in PBS (pH 7.4) to guide formulation strategies .

Advanced Research Questions

Q. How can contradictory data in biological activity assays be resolved?

  • Strategies :

  • Orthogonal Assays : Validate kinase inhibition via SPR (surface plasmon resonance) if fluorescence assays show non-specific binding .
  • Structural Analogues : Synthesize derivatives with modified sulfonamide or methyl groups to isolate pharmacophore contributions .
  • Computational Docking : Use Schrödinger Suite or AutoDock Vina to model ligand-target interactions and identify false positives .

Q. What experimental designs are suitable for investigating the compound’s mechanism of action?

  • Approach :

  • Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .
  • Protein Pull-Down Assays : Biotinylated compound + streptavidin beads to isolate binding partners for LC-MS/MS identification .
  • Pharmacological Profiling : Dose-response curves in combination with known inhibitors (e.g., staurosporine for kinases) to assess pathway specificity .

Q. How can computational chemistry enhance understanding of this compound’s reactivity and stability?

  • Methods :

  • DFT Calculations : Gaussian 09 to model electron distribution and predict sites for electrophilic/nucleophilic attack .
  • Molecular Dynamics (MD) : AMBER or GROMACS to simulate conformational stability in aqueous vs. lipid bilayer environments .
  • Degradation Studies : Accelerated stability testing (40°C/75% RH) paired with QSPR models to forecast shelf-life .

Q. What strategies mitigate safety risks during handling and experimentation?

  • Safety Protocols :

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for weighing and reactions involving volatile solvents (e.g., DCM, DMF) .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.